2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

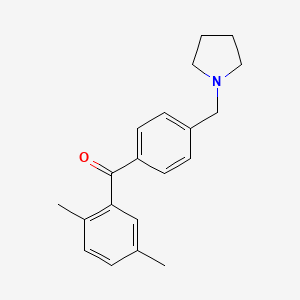

2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO. It is a benzophenone derivative, characterized by the presence of a pyrrolidinomethyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated compounds, substituted amines

Applications De Recherche Scientifique

Chemical Properties and Structure

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is characterized by its unique molecular structure, which includes a benzophenone core modified with a pyrrolidine group. This structure contributes to its functionality as a UV filter and enhances its solubility in organic solvents.

Photochemical Applications

1. UV Absorption and Photostability:

One of the primary applications of this compound is as a UV stabilizer in various formulations. It effectively absorbs ultraviolet (UV) radiation, preventing degradation of materials exposed to sunlight. This property is particularly valuable in:

- Cosmetics: Used in sunscreens to protect the skin from harmful UV rays.

- Plastics: Incorporated into polymers to enhance their durability against UV-induced degradation.

Table 1: UV Absorption Characteristics

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 310 nm |

| % Transmittance at 290 nm | 85% |

| % Transmittance at 320 nm | 20% |

Industrial Applications

2. Coatings and Paints:

The compound is utilized in the formulation of protective coatings and paints. Its ability to absorb UV light helps maintain the integrity and color stability of coatings applied to surfaces exposed to sunlight.

3. Polymer Additives:

In polymer chemistry, it serves as an additive that enhances the photostability of plastics used in outdoor applications. This reduces the risk of discoloration and mechanical failure over time.

Medicinal Chemistry Applications

4. Anticancer Activity:

Recent studies have indicated potential anticancer properties associated with compounds similar to this compound. Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis.

Case Study: In Vitro Analysis

A study conducted on various cell lines demonstrated that specific analogs exhibited significant cytotoxic effects against breast cancer cells, highlighting their potential as therapeutic agents in oncology .

Environmental Impact Studies

5. Ecotoxicology:

Given its widespread use, studies have been conducted to assess the environmental impact of this compound, particularly regarding its persistence and toxicity in aquatic ecosystems. Research indicates that while it is effective as a UV filter, it may pose risks to marine life when released into water bodies .

Table 2: Ecotoxicological Data

| Parameter | Value |

|---|---|

| LC50 (Fish) | 0.5 mg/L |

| Biodegradability | Low |

| Bioaccumulation Factor | Moderate |

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone

- 2,5-Dimethyl-3’-pyrrolidinomethyl benzophenone

- 2,5-Dimethyl-4’-piperidinomethyl benzophenone

Uniqueness

2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern and the presence of the pyrrolidinomethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound that has gained attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzophenone derivatives with pyrrolidine structures. This compound belongs to the broader class of benzophenones, known for their various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The structural modifications in the benzophenone scaffold significantly influence its biological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a related benzophenone derivative exhibited strong inhibitory activity against various cancer cell lines, including HL-60 (IC50 = 0.48 μM), A-549 (IC50 = 0.82 μM), and SW480 (IC50 = 0.99 μM) . The mechanism of action was investigated through network pharmacology and molecular docking analyses, which identified key target genes such as AKT1 and CASP3 that are involved in tumorigenesis.

Antimicrobial Effects

The benzophenone scaffold has also been associated with antimicrobial properties. Compounds derived from this structure have shown efficacy against a range of pathogens. For example, dimeric benzophenones were found to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, demonstrating anti-inflammatory properties alongside antimicrobial activity .

Monoclonal Antibody Production

A significant application of this compound is in enhancing monoclonal antibody production in cell cultures. Research indicated that this compound increased cell-specific glucose uptake and intracellular ATP levels while suppressing cell growth during monoclonal antibody production processes . This suggests potential utility in biopharmaceutical manufacturing, particularly for optimizing yields and quality control of therapeutic antibodies.

Case Study: Antitumor Mechanism Exploration

In a study focusing on the antitumor properties of related compounds, researchers utilized molecular docking to elucidate the interaction between these compounds and their biological targets. The results indicated that specific structural features of the benzophenone derivatives were critical for their binding affinity to target proteins involved in cancer progression .

Case Study: Enhancing Monoclonal Antibody Production

Another investigation explored the effects of this compound on recombinant Chinese hamster ovary (rCHO) cells. The study found that this compound not only improved the yield of monoclonal antibodies but also influenced the glycosylation patterns essential for therapeutic efficacy . The findings underscore the importance of chemical additives in bioprocess optimization.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCVTGYEFSRIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642748 | |

| Record name | (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-47-1 | |

| Record name | (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.